Cas no 1423025-46-0 (1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-amine)

1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-amine 化学的及び物理的性質
名前と識別子
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- 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-ylamine
- 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine
- 1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-amine
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- インチ: 1S/C6H10N4/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H2,(H4,7,8,9,10)
- InChIKey: NQSQLNVGDHZRMU-UHFFFAOYSA-N
- ほほえんだ: C12NN=C(N)C=1CCCN2
1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-115679-0.5g |
1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine |
1423025-46-0 | 95% | 0.5g |
$613.0 | 2023-02-18 | |
Chemenu | CM287584-1g |
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine |
1423025-46-0 | 97% | 1g |
$439 | 2021-08-18 | |
Chemenu | CM287584-10g |
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine |
1423025-46-0 | 97% | 10g |
$1814 | 2021-08-18 | |
Enamine | EN300-115679-2.5g |
1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine |
1423025-46-0 | 95% | 2.5g |
$1539.0 | 2023-02-18 | |
A2B Chem LLC | AV48602-500mg |
1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridin-3-amine |
1423025-46-0 | 96% | 500mg |
$681.00 | 2024-04-20 | |
Aaron | AR01A2PY-250mg |
1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine |
1423025-46-0 | 95% | 250mg |
$560.00 | 2025-02-08 | |
Aaron | AR01A2PY-100mg |
1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine |
1423025-46-0 | 95% | 100mg |
$399.00 | 2025-02-08 | |
Aaron | AR01A2PY-5g |
1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine |
1423025-46-0 | 95% | 5g |
$3156.00 | 2023-12-16 | |
A2B Chem LLC | AV48602-10g |
1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridin-3-amine |
1423025-46-0 | 96% | 10g |
$3589.00 | 2024-04-20 | |
Aaron | AR01A2PY-10g |
1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine |
1423025-46-0 | 95% | 10g |
$4667.00 | 2023-12-16 |
1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-amine 関連文献
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
1H,4H,5H,6H,7H-pyrazolo3,4-bpyridin-3-amineに関する追加情報
Introduction to 1H,4H,5H,6H,7H-Pyrazolo[3,4-b]Pyridin-3-Amine (CAS No. 1423025-46-0)
The compound 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine, identified by the CAS registry number 1423025-46-0, is a heterocyclic aromatic amine that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of pyrazolopyridines, which are fused bicyclic structures combining pyrazole and pyridine rings. The presence of the amino group (-NH₂) at the 3-position of the pyrazolo[3,4-b]pyridine ring introduces unique electronic and structural properties that make this compound a promising candidate for various applications.
Recent studies have highlighted the potential of 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine in drug discovery and material synthesis. Its ability to act as a versatile building block in organic synthesis has been exploited in the development of novel pharmaceutical agents. For instance, researchers have explored its role as a precursor for bioactive molecules targeting specific enzymes and receptors. The compound's structural flexibility allows for easy functionalization, enabling the creation of derivatives with enhanced pharmacokinetic properties.
In terms of physical and chemical properties, 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine exhibits a high degree of thermal stability and strong fluorescence under UV light. These characteristics make it an attractive candidate for applications in optoelectronics and sensor technologies. Recent advancements in materials science have demonstrated its potential as a component in organic light-emitting diodes (OLEDs) and fluorescent probes for bioimaging.
The synthesis of 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amine typically involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. One common approach involves the cyclization of appropriately substituted precursors under acidic or basic conditions. The optimization of these synthetic routes has been a focal point of recent research efforts aimed at scaling up production for industrial applications.
Beyond its chemical significance, 1H, 4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-amino group warrants further exploration due to its potential role in supramolecular chemistry. The ability to form hydrogen bonds and π–π interactions with other molecules suggests its utility in constructing self-assembled nanostructures with tailored functionalities.
In conclusion, 1 H , 4 H , 5 H , 6 H , 7 H-pyrazolo[3 , 4-b ]pyridin -3-amino group ) is a multifaceted compound with immense potential across diverse scientific domains. As research continues to uncover new aspects of its chemistry and applications,
this compound is poised to play a pivotal role in advancing both academic and industrial pursuits.
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